molecular formula C9H8N2O2 B3211092 Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate CAS No. 1083196-25-1

Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B3211092
CAS No.: 1083196-25-1
M. Wt: 176.17 g/mol
InChI Key: PMBHAEZBHDXUKB-UHFFFAOYSA-N
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Description

Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold with a methyl ester substituent at position 4. Its systematic name, (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate (CAS: 1190392-23-4), highlights its stereochemistry and functional groups (C₉H₁₀N₂O₃) . This compound is primarily used in research settings for drug discovery due to its structural versatility, which allows for further functionalization.

Properties

IUPAC Name

methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-4-8-10-5-2-6-11(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBHAEZBHDXUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201377
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-25-1
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083196-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of catalysts such as copper or palladium. The reaction conditions often include solvents like tetrahydrofuran (THF) and bases such as sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps like halogenation, cyclization, and esterification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for synthesizing bioactive derivatives.

Reaction Conditions :

  • Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solvents (e.g., methanol, ethanol).

  • Temperature : 0–35°C

  • Time : 2–4 hours

  • Yield : >70% (industrial scale) .

Example :
Hydrolysis of methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate with NaOH in water produces 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This reaction is critical for generating intermediates used in pharmaceuticals .

Reaction StepConditionsYieldReference
Alkaline hydrolysisNaOH, H₂O/MeOH, 0–35°C, 2–4h78.3%

Cyclization and Ring-Closure Reactions

The pyrrolo[1,2-a]pyrimidine core participates in domino ring-closure reactions , often facilitated by acidic or basic conditions. These reactions are key for synthesizing polycyclic derivatives.

Key Observations :

  • Acid-Catalyzed Cyclization : Using acetic acid in toluene at 35–45°C for 48 hours forms fused-ring systems .

  • Retro Diels-Alder (RDA) Reactions : Microwave-assisted RDA reactions enable chiral transfer from norbornene derivatives to pyrrolo[1,2-a]pyrimidines .

Example :
Cyclization of methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate intermediates with 3-methyl-5-aminopyrazole under acidic conditions yields tetracyclic structures .

Functional Group Modifications

The ester group allows further derivatization, including:

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though specific data for this compound requires extrapolation from analogous pyrrolopyrimidines.

  • Aminolysis : Reaction with amines to form amides, though literature examples focus on related compounds .

Electrophilic Substitution

The pyrrolo[1,2-a]pyrimidine ring undergoes electrophilic substitution at position 7 due to its electron-rich nature. Common reagents include acetyl chloride or nitrating agents .

Example :
Nitration of this compound derivatives introduces nitro groups at position 7, enhancing bioactivity in medicinal chemistry applications .

Comparative Reactivity with Analogues

The methyl ester’s reactivity differs from similar compounds due to electronic and steric effects:

CompoundSolubilityReactivity with NaOH
This compoundModerate in alcoholsFast hydrolysis
(6S)-4,6,7,8-tetrahydro-4-oxo analogueLowSlow hydrolysis
Sodium salt formHighN/A

Industrial and Pharmacological Relevance

  • Scalable Synthesis : The methyl ester is a precursor for large-scale production of antiviral and antitumor agents. Patent data highlights yields exceeding 70% under optimized conditions .

  • PARP Inhibitors : Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, synthesized via cascade reactions, show promise as poly(ADP-ribose) polymerase inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate is synthesized through several methods, including:

  • Cyclization of Pyrrole Derivatives : This involves reactions with acyl (bromo)acetylenes followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .
  • Domino Reactions : Recent studies have reported efficient synthesis methods using domino ring-closure reactions with hydroxamic acids and oxocarboxylic acids, yielding enantiomerically pure compounds .

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

  • Antimicrobial Properties : Pyrrolo[1,2-a]pyrimidines have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis .
  • Antitumor Activity : Studies indicate that derivatives of this compound possess cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Medicinal Chemistry Applications

This compound serves as a scaffold for developing new therapeutic agents:

  • Drug Development : Its structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets. This makes it a promising candidate in the design of novel drugs .
  • Potential Uses in Antiviral Therapies : Research is ongoing into its effectiveness against viral infections, expanding its application beyond antibacterial and anticancer properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFindingsApplication
PMC6154686Demonstrated antimicrobial properties against Mycobacterium tuberculosisAntitubercular drug development
PMC7277568Exhibited cytotoxicity against various cancer cell linesAnticancer agent
PMC6154686Evaluated for anti-inflammatory activityTreatment of inflammatory diseases

Mechanism of Action

The mechanism of action of methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[1,2-a]pyrimidine core is structurally analogous to other nitrogen-containing heterocycles, which exhibit diverse biological activities. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate Pyrrolo[1,2-a]pyrimidine 6-carboxylate methyl ester Research tool (pharmacological studies) Stereoselective synthesis via cyclization
Pyrrolo[1,2-a]quinoxalines Pyrrolo[1,2-a]quinoxaline Variable at positions 2 and 3 Anti-leishmanial, antitumor, dopamine antagonism Tosmic-mediated cyclization of chalcones
Pyrrolo[1,2-a]pyrazine-1,4-dione (PPDH) Pyrrolo[1,2-a]pyrazine Hexahydro-3-(2-methylpropyl) Antibacterial, antifungal Microbial secondary metabolism (e.g., Burkholderia)
Benzoimidazopyrrolopyrazines Benzoimidazo-pyrrolo-pyrazine Methyl or phenyl groups Broad pharmaceutical potential Solvent-controlled self-assembly
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Bromo or iodolactonized substituents Antibiofilm agents Bromination or iodolactonization of precursors

Biological Activity

Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is a heterocyclic compound characterized by a pyrrole and pyrimidine ring system. The synthesis typically involves the cyclization of pyrrole derivatives with pyrimidine precursors, often utilizing catalysts such as copper or palladium in solvents like tetrahydrofuran (THF) .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound Target MIC (μg/mL) Reference
This compoundStaphylococcus aureus3.12 - 12.5
This compoundEscherichia coli10 - 20

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been noted for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on T-lymphoblastic cell lines with selectivity towards cancerous cells over normal cells .

3. Neuroprotective Effects

This compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It is being studied for its ability to modulate pathways involved in neuroinflammation and neuronal survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways associated with disease progression. For example:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways related to cancer and microbial resistance.
  • Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal activity and providing neuroprotective effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited promising results with MIC values indicating significant antibacterial activity .

Study on Anticancer Activity

Another investigation focused on the cytotoxicity of this compound in various cancer cell lines. It was found to selectively induce apoptosis in T-lymphoblastic cells while sparing normal peripheral blood mononuclear cells (PBMCs) .

Q & A

Q. What are the primary synthetic routes for Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis of this compound can be achieved via:

  • Fischer Carbene Complex-Mediated Cyclization : Reacting pyrrole derivatives with Fischer carbene complexes under controlled thermal conditions to form the pyrrolo[1,2-a]pyrimidine core. This method is advantageous for introducing fluorescence properties .
  • AlCl3-Catalyzed Cyclization : Cyclization of chloroacetyl-substituted tetrahydroquinoline precursors using aluminum chloride in 1,2-dichlorobenzene at 378 K, followed by recrystallization from ethanol to isolate the product (73% yield) .
  • Palladium-Catalyzed Direct Arylation : Functionalization at the C6 position using aryl bromides, enabling diversification of the core structure. This approach requires base-mediated N-alkylation and dehydrative cyclization .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To confirm regiochemistry and monitor isomer purity (e.g., distinguishing cis/trans isomers via coupling constants) .
    • IR Spectroscopy : Identification of carbonyl (CO, 1700–1730 cm⁻¹) and other functional groups .
  • Mass Spectrometry (MS) : Determination of molecular ion peaks and fragmentation patterns (e.g., m/z 245 [M]+ for related structures) .
  • X-Ray Crystallography : Resolving stereochemical ambiguities by analyzing crystal packing and intermolecular interactions (e.g., C–H⋯π bonds) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the synthesis of pyrrolo[1,2-a]pyrimidine derivatives be resolved?

Methodological Answer:

  • X-Ray Crystallography : Critical for unambiguous assignment of substituent configurations when NMR data are insufficient. For example, single-crystal analysis revealed centrosymmetric dimers linked by C–H⋯π interactions in related compounds .
  • GC-MS for Isomer Purity : Starting materials must be verified as pure isomers (e.g., cis-isomer confirmed via GC-MS) to avoid side products .
  • Computational Modeling : DFT calculations can predict preferred conformations and validate experimental data .

Q. What strategies enable functionalization of the pyrrolo[1,2-a]pyrimidine core for structure-activity studies?

Methodological Answer:

  • Palladium-Catalyzed C–H Arylation : Direct introduction of aryl groups at the C6 position using aryl bromides under mild conditions (e.g., K2CO3 as a base in DMF) .
  • Multi-Component Reactions : Building fused heterocycles (e.g., triazolo-pyrimidines) via cyclocondensation with reagents like chloracetic acid or POCl3 .
  • Post-Functionalization : Alkylation or acylation of the pyrrolidine nitrogen or ester group to modulate solubility and bioactivity .

Q. How can conflicting spectral data (e.g., NMR shifts) be analyzed to confirm structural integrity?

Methodological Answer:

  • Comparative Analysis : Cross-referencing experimental NMR shifts with literature values for analogous compounds (e.g., methylene protons in CH2 groups typically resonate at δ 2.09–2.40 ppm) .
  • 2D NMR Techniques : COSY and NOESY experiments to assign proton-proton correlations and spatial relationships .
  • Isotopic Labeling : Using deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks and simplify spectra .

Q. What are the challenges in scaling up pyrrolo[1,2-a]pyrimidine synthesis, and how can they be mitigated?

Methodological Answer:

  • Reaction Optimization : Adjusting solvent polarity (e.g., switching from 1,2-dichlorobenzene to toluene) to improve thermal stability and scalability .
  • Catalyst Recycling : Exploring heterogeneous catalysts (e.g., immobilized AlCl3) to reduce waste and costs .
  • Crystallization Control : Slow evaporation of solvent mixtures (e.g., methylene chloride/hexane) to ensure high-purity crystals for reproducible yields .

Q. How can computational tools aid in designing novel pyrrolo[1,2-a]pyrimidine derivatives?

Methodological Answer:

  • Molecular Docking : Predicting binding affinities for target proteins (e.g., kinase inhibitors) by modeling interactions with the pyrimidine core .
  • DFT-Based Reactivity Maps : Identifying electrophilic/nucleophilic sites on the core for targeted functionalization .
  • Machine Learning : Training models on existing synthetic data to predict optimal reaction conditions (e.g., temperature, solvent) for new derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate

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